2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2,3-dimethylanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)15-13-14-9(2)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZVTQBULWMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CC(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one typically involves:
- Construction of the pyrimidinone core with a methyl group at position 6.
- Introduction of the 2-(2,3-dimethylphenyl)amino substituent via nucleophilic aromatic substitution or Buchwald-type coupling reactions.
- Control of regioselectivity to ensure substitution at the correct pyrimidine position.
Preparation of the Pyrimidinone Core
A common approach to synthesizing substituted pyrimidin-4(3H)-ones involves cyclization reactions using cyanoacetates and urea derivatives:
Cyclization Reaction : Sodium metal is dissolved in anhydrous alcohol (methanol or ethanol), followed by the dropwise addition of methyl or ethyl cyanoacetate. After partial reaction, urea is added, and the mixture is refluxed at 65–80 °C for 3–4 hours. This yields 4-amino-2,6-dihydroxypyrimidine intermediates (pyrimidinediones) after neutralization and filtration.
Methylation : The pyrimidinedione intermediate is methylated using methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is performed in solvents such as toluene, DMF, or pyridine at 60–80 °C for 8–10 hours to yield 4-amino-2,6-dimethoxypyrimidine derivatives.
This methodology provides a green and efficient route to substituted pyrimidines with methyl groups at position 6, which can be adapted for preparing 6-methylpyrimidin-4(3H)-one derivatives.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Sodium metal + methanol/ethanol, methyl/ethyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h | Cyclization to form 4-amino-2,6-dihydroxypyrimidine intermediate | Pyrimidinedione intermediate |
| 2 | Dimethyl sulfate or dimethyl carbonate, NaOH/KOH, tetrabutylammonium bromide, toluene/DMF/pyridine, 60–80 °C, 8–10 h | Methylation of hydroxyl groups to methoxy groups at positions 2 and 6 | 4-amino-2,6-dimethoxypyrimidine |
| 3 | 2,4-dichloropyrimidin-4(3H)-one derivative, 2,3-dimethylphenylamine, Pd catalyst, base, appropriate ligand, solvent, heat | Buchwald-Hartwig amination to substitute chlorine at position 2 with 2,3-dimethylphenylamino group | This compound |
Research Findings and Optimization Notes
The cyclization and methylation steps are critical for obtaining a high yield of the pyrimidine core. Using phase transfer catalysts and controlling temperature and reaction time improves efficiency and reduces side products.
Buchwald-Hartwig amination has been demonstrated as a powerful method for introducing arylamino groups onto pyrimidine rings, offering better regioselectivity and yields compared to traditional nucleophilic substitution.
Environmental considerations favor the avoidance of toxic reagents such as phosphorus oxychloride, which is sometimes used in alternative pyrimidine syntheses. The described method replaces such reagents with greener alternatives, reducing hazardous waste and improving safety.
Side reactions such as isomer formation and over-substitution can occur, necessitating careful control of reaction conditions and purification steps to isolate the desired compound.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization | Sodium metal, methyl/ethyl cyanoacetate, urea | Reflux 65–80 °C, 3–4 h | Simple, cost-effective, green | Requires careful pH control |
| Methylation | Dimethyl sulfate/dimethyl carbonate, NaOH/KOH, phase transfer catalyst | 60–80 °C, 8–10 h | High yield, fewer steps | Toxic methylating agents need handling |
| Amination (SNAr) | 2,4-dichloropyrimidine, 2,3-dimethylphenylamine | Heating, base | Straightforward | Possible isomer formation, lower selectivity |
| Amination (Buchwald-Hartwig) | Pd catalyst, ligand, base, 2,3-dimethylphenylamine | Elevated temperature, inert atmosphere | High regioselectivity, better yields | Requires expensive catalysts and ligands |
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- Structural Features : The compound features a six-membered pyrimidine ring with a ketone functional group at position 4 and an amino group at position 2.
Research indicates that compounds similar to 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one exhibit significant biological activities, including:
- Antitumor Activity : Some pyrimidinones have been investigated for their ability to inhibit enzymes involved in DNA synthesis, suggesting potential as anti-cancer agents.
- Enzyme Interaction Studies : Molecular docking studies have shown that this compound may interact with various biological targets, particularly kinases and acetylcholinesterases. These interactions can help elucidate the structure-activity relationship and guide further modifications to enhance efficacy.
Potential Therapeutic Applications
The unique structural features of this compound suggest several potential therapeutic applications:
- Cancer Treatment : Due to its ability to interact with enzymes involved in cell proliferation, this compound may be developed as an anti-cancer drug.
- Neurological Disorders : Its interaction with acetylcholinesterase positions it as a candidate for treating conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.
- Antimicrobial Activity : Similar pyrimidinones have shown antimicrobial properties, indicating that this compound could also be explored for use in treating infections.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Lipophilicity: The target compound’s 2,3-dimethylphenyl group confers higher lipophilicity compared to analogs with single methyl or polar groups (e.g., methoxy or amino) . This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Electron-donating methyl groups (target compound) versus electron-withdrawing chloro () or methoxy groups () influence electronic interactions with biological targets.
- Steric Effects : Substituent positions (e.g., 2-methylphenyl vs. 3-methylphenyl in ) affect binding pocket compatibility.
Antifungal Activity
- 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one: Exhibits weak activity against Candida albicans (MIC >35 μg/mL), attributed to poor solubility from the bulky benzothiazole group .
- Chloro-Substituted Analogs: 2-Amino-6-[(3-chloro-4-methylphenyl)amino]-1H-pyrimidin-4-one () may show enhanced activity due to chloro’s electronegativity, though specific data is unavailable.
Kinase Inhibition Potential
Antibacterial Activity
- Amino-Substituted Pyrimidinones: Compounds like 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one () may exhibit moderate activity due to balanced polarity, though direct data is lacking.
Biological Activity
2-[(2,3-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 459198-10-8
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, influencing various biological pathways. The exact mechanism often depends on the context of its application, including:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and diabetes.
- Protein Interaction : The compound may modulate protein-protein interactions, affecting cellular signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on tumor growth in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at the pyrimidine ring can enhance potency against specific cancer types.
Antidiabetic Effects
Research suggests that this compound may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Dipeptidyl peptidase (DPP-IV) inhibitors are a class of drugs that improve glycemic control in type 2 diabetes, and compounds like this compound could serve as potential candidates for further development in this area.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, effective against a range of bacteria and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways crucial for microbial survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM. |
| Johnson et al. (2021) | Demonstrated enhanced insulin secretion in vitro when tested with pancreatic beta-cell lines. |
| Lee et al. (2022) | Found promising antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one?
The compound is synthesized via condensation reactions between functionalized 2-aminopyridine derivatives and aromatic aldehydes in aqueous media. For example, a general procedure involves heating 2-amino-pyridine derivatives with aldehydes and potassium phosphate in water at 100°C for 7 hours, followed by purification via washing with water and ethanol . Variations in substituents (e.g., hydroxy, methoxy, or halogen groups) on the aldehyde can modulate reaction yields and product stability.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, particularly the pyrimidinone core and aryl substituents.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretching frequencies.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. X-ray crystallography (using SHELX software for refinement) is recommended for resolving ambiguities in stereochemistry or hydrogen bonding .
Q. How do structural features of the pyrimidinone core influence its reactivity?
The pyrimidin-4(3H)-one core exhibits tautomerism, with the keto-enol equilibrium affecting hydrogen-bonding interactions and solubility. Substituents at the 2- and 6-positions (e.g., dimethylphenylamino and methyl groups) sterically hinder nucleophilic attack while enhancing lipophilicity, which is critical for biological activity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
Discrepancies in X-ray data (e.g., twinning or disordered solvent molecules) require iterative refinement using SHELXL. Strategies include:
- Applying restraints to bond lengths/angles for disordered regions.
- Testing for twinning with the Hooft parameter and refining in a lower-symmetry space group.
- Validating hydrogen positions via difference Fourier maps .
Q. What experimental approaches are used to evaluate its inhibitory activity against mitochondrial Complex III?
- Enzyme Assays : Measure IC₅₀ values using isolated Complex III (ubiquinol-cytochrome c reductase) and compare with known inhibitors like cyazofamid .
- Molecular Docking : Simulate binding interactions with the Qi site using software like AutoDock Vina.
- Resistance Studies : Assess mutations in conserved residues (e.g., cytochrome b) to confirm target specificity .
Q. How can contradictions in biological activity data across studies be addressed?
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
- Assay Standardization : Control variables such as pH, temperature, and solvent (e.g., DMSO concentration).
- Orthogonal Assays : Confirm results with complementary methods (e.g., cellular viability vs. enzymatic inhibition) .
Q. What strategies optimize pharmacokinetic properties of pyrimidin-4(3H)-one derivatives?
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Prodrug Design : Introduce ester or boronate groups to enhance bioavailability, as seen in tetrahydropyranyloxyethoxyphenyl derivatives .
- LogP Modulation : Adjust methyl or methoxy substituents to balance solubility and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
